molecular formula C11H20O3 B13006397 11-Oxoundecanoic acid CAS No. 53163-99-8

11-Oxoundecanoic acid

Cat. No.: B13006397
CAS No.: 53163-99-8
M. Wt: 200.27 g/mol
InChI Key: ZGPVCRPNBPLGDV-UHFFFAOYSA-N
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Description

11-Oxoundecanoic acid is a high-value keto fatty acid that serves as a critical bifunctional intermediate in the synthesis of bio-based polymers. Its structure is ideally suited for further chemical or enzymatic transformations. A primary research application is its role as a precursor in the synthesis of 11-aminoundecanoic acid, the monomer for Polyamide 11 (Nylon-11) . Nylon-11 is a high-performance thermoplastic known for its toughness, low moisture absorption, and excellent chemical resistance . The shift towards renewable resources makes this compound particularly valuable, as it can be derived from plant oils as an alternative to petrochemical feedstocks . Research is focused on developing efficient enzymatic cascades to produce this and similar ω-oxoacids. For instance, hydroperoxide lyases (HPLs) can cleave fatty acid hydroperoxides to yield co-products like 12-oxododecenoic acid, which can be funneled into the same polymer precursor pathways . The ketone group of this compound is a versatile handle for further modification via reactions such as reductive amination to produce amino acids or reduction to hydroxy acids, enabling the creation of a diverse library of polymer building blocks . This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-oxoundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h10H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPVCRPNBPLGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608823
Record name 11-Oxoundecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53163-99-8
Record name 11-Oxoundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53163-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 11 Oxoundecanoic Acid and Cognate Structures

Chemoenzymatic Cascade Approaches

One-pot chemoenzymatic systems are designed to conduct multiple reaction steps sequentially in the same reactor without isolating intermediates. sciepublish.comnih.gov This methodology offers significant advantages, including reduced solvent usage, lower energy consumption, and simplified process control. nih.gov It can circumvent issues like the cytotoxicity of intermediate compounds or the absence of required enzymes in a single biological pathway by integrating robust chemical catalysts with highly specific biocatalysts. sciepublish.com

A notable example is the synthesis of 1,11-undecanedioic acid from ricinoleic acid, a process where 11-oxoundecanoic acid is a key intermediate. Jang et al. developed a one-pot system that first employs an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) for the biotransformation part of the cascade. sciepublish.com This chemoenzymatic approach successfully produced up to 10 grams of the final dicarboxylic acid product in a laboratory setting. sciepublish.com Another chemoenzymatic route converts oleic acid into azelaic acid and pelargonic acid in a four-step, one-pot process, achieving a 44% isolation yield of high-purity azelaic acid. sciepublish.comresearchgate.net

These integrated systems demonstrate the potential to create efficient and sustainable pathways for producing valuable bifunctional compounds from readily available renewable resources. researchgate.net

System Starting Material Key Catalysts Product(s) Key Feature Reference
Chemoenzymatic CascadeRicinoleic AcidAlcohol Dehydrogenase, Baeyer-Villiger Monooxygenase11-Hydroxyundecanoic acid, 1,11-Undecanedioic acidOne-pot synthesis of dicarboxylic acid from hydroxy fatty acid. sciepublish.com
Chemoenzymatic RouteOleic AcidLipase (B570770), Chemical OxidationAzelaic Acid, Pelargonic AcidSustainable alternative to industrial ozonolysis. sciepublish.comresearchgate.net
Three-Enzyme CascadeN-acetylmannosamineSialic Acid Aldolase, CMP-Sialic Acid Synthetase, SialyltransferaseSialosidesOne-pot synthesis of complex carbohydrates without intermediate isolation. nih.govnih.gov
CAR-Oxd CascadePhenylacetic AcidCarboxylic Acid Reductase (CAR), Aldoxime Dehydratase (Oxd)PhenylacetonitrileChemoenzymatic conversion of a carboxylic acid to a nitrile. nih.gov

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. nih.govunipd.itrsc.org This capability makes them powerful biocatalysts for organic synthesis, particularly in the production of monomers and other valuable chemical intermediates from renewable sources like plant oils. nih.govnih.gov The reaction they catalyze is highly chemo-, regio-, and enantioselective, offering a green alternative to chemical Baeyer-Villiger oxidations that often rely on hazardous peroxyacids. nih.govunipd.it

In the context of oxo-acid synthesis, BVMOs are typically used to oxidize a keto-acid substrate. For instance, a long-chain keto acid can be converted into an ester, which can then be hydrolyzed to yield a medium-chain ω-hydroxy fatty acid and another carboxylic acid. nih.gov This strategy is central to the biotransformation of fatty acids derived from vegetable oils into bifunctional compounds. sciepublish.comresearchgate.net

The regioselectivity of a BVMO is a critical factor that dictates the structure of the product formed from an unsymmetrical ketone. nih.gov The enzyme can insert an oxygen atom on either side of the carbonyl group, leading to two possible regioisomeric products, often termed "normal" and "abnormal" lactones or esters. nih.govresearchgate.net The "normal" product results from oxygen insertion at the more substituted carbon center, following established migratory aptitude rules in chemical synthesis. nih.gov Conversely, the "abnormal" product arises from oxygen insertion at the less substituted carbon. researchgate.net

The ability to control or select for a specific regioselectivity is essential for targeted synthesis. For example, the biotransformation of 10-ketostearic acid can yield different products depending on the BVMO used. A BVMO from Gordonia sihwensis (GsBVMO) shows high "normal" regioselectivity (97:3), producing 9-(nonanoyloxy)nonanoic acid. nih.gov In contrast, a BVMO from Pseudomonas aeruginosa (PaBVMO) exhibits "abnormal" regioselectivity, which would be necessary to produce compounds like 11-(octyloxy)-11-oxoundecanoic acid from a different keto acid. sciepublish.comresearchgate.net Understanding the mechanistic basis of this selectivity, which involves the conformation of the Criegee intermediate in the enzyme's active site, is key to exploiting these biocatalysts effectively. acs.orgacs.org

BVMO Source Substrate Regioselectivity Product Reference
Gordonia sihwensis (GsBVMO)10-Ketostearic AcidNormal (97:3)9-(Nonanoyloxy)nonanoic acid nih.gov
Pseudomonas aeruginosa (PaBVMO)Long-chain keto acidsAbnormale.g., 11-(octyloxy)-11-oxoundecanoic acid sciepublish.comresearchgate.net
Pseudomonas putida KT2440 (PpBVMO)10-Ketostearic AcidNormal-preferring9-(Nonanoyloxy)nonanoic acid researchgate.netnih.gov
Pseudomonas fluorescens DSM 50106 (PfBVMO)10-Ketostearic AcidAbnormal11-(Octyloxy)-11-oxoundecanoic acid researchgate.net

Despite the synthetic potential of naturally occurring BVMOs, they often require optimization to meet the demands of industrial biocatalysis. researchgate.net Directed evolution and protein engineering are powerful tools used to enhance enzyme properties such as substrate scope, activity, stability, and selectivity. rsc.orgnih.gov

By introducing mutations, either randomly through methods like error-prone PCR or rationally via site-directed mutagenesis, researchers can create enzyme variants with desired characteristics. nih.gov For example, Kirschner and Bornscheuer used directed evolution to improve the enantioselectivity of a BVMO from Pseudomonas fluorescens for the kinetic resolution of acyclic ketones, identifying several mutations that increased the E value from ~55 to ~90. nih.gov In another study, protein engineering of a BVMO from Gordonia sihwensis (GsBVMO) led to an 8.9-fold increase in its specificity constant (kcat/KM) for 10-ketostearic acid, resulting in a highly efficient biocatalyst. nih.gov These engineering efforts can even switch the regioselectivity of an enzyme, as demonstrated by the semi-rational directed evolution of a cyclohexanone (B45756) monooxygenase that inverted its product preference. acs.org Such modifications are crucial for tailoring BVMOs for specific synthetic applications, including the production of medium-chain ω-hydroxy fatty acids from renewable feedstocks. nih.gov

In many biocatalytic pathways, BVMOs work in concert with other oxidoreductases to achieve a complete transformation. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are frequently integrated into multienzyme cascades to produce carboxylic acids. sdu.edu.cn An ADH typically catalyzes the oxidation of a primary alcohol to an aldehyde, and an ALDH then catalyzes the subsequent oxidation of the aldehyde to the corresponding carboxylic acid. sdu.edu.cnresearchgate.net

This enzymatic tandem is essential for converting ω-hydroxy acids, which can be products of BVMO-catalyzed ester hydrolysis, into α,ω-dicarboxylic acids. nih.gov For example, a modular biocatalytic cascade was designed to produce adipic acid from cycloalkanes, where the final module consisted of an ADH and an ALDH to perform the consecutive oxidations of a hydroxyl acid intermediate. nih.gov Similarly, the synthesis of various benzyl (B1604629) and phenylpropanoid acids has been achieved using a whole-cell cascade system containing an ADH and an ALDH. sdu.edu.cn The integration of these enzymes allows for the construction of complex, multi-step synthetic routes in a single pot, converting simple starting materials into valuable bifunctional products. nih.govresearchgate.net

A significant challenge in applying cofactor-dependent enzymes like BVMOs, ADHs, and ALDHs is the high cost of the required nicotinamide (B372718) cofactors (NADH, NADPH). nih.govillinois.edu Stoichiometric addition of these cofactors is economically prohibitive for large-scale synthesis. illinois.edu Therefore, efficient in situ cofactor regeneration is essential for the viability of these biocatalytic processes. nih.govacs.org

Cofactor regeneration systems couple the main reaction to a secondary reaction that recycles the consumed cofactor. Enzymatic regeneration is the most common method, utilizing a second enzyme-substrate pair. illinois.eduresearchgate.net For NADPH regeneration, glucose dehydrogenase (GDH) is frequently used, which oxidizes inexpensive glucose to gluconolactone (B72293) while reducing NADP+ to NADPH. nih.govharvard.edu For NAD+ regeneration, an NADH oxidase (NOX) can be employed to oxidize NADH back to NAD+ using molecular oxygen. nih.gov

These regeneration systems can be incorporated directly into the reaction mixture or co-expressed within a whole-cell biocatalyst. nih.gov For instance, in a designed E. coli consortium for dicarboxylic acid production, one module included a GDH for NADPH regeneration, while another module used an NOX for NAD+ regeneration, effectively managing the cofactor pools for different enzymatic steps. nih.gov Developing more efficient and atom-economical regeneration methods remains a key area of research to further establish cofactor-dependent biotransformations as an attractive industrial option. nih.gov

Regeneration System Cofactor Enzyme Co-substrate Byproduct Reference
Substrate-coupledNAD(P)HGlucose Dehydrogenase (GDH)GlucoseGluconolactone nih.govharvard.edu
Substrate-coupledNAD(P)HFormate Dehydrogenase (FDH)FormateCarbon Dioxide illinois.edu
Substrate-coupledNAD+NADH Oxidase (NOX)OxygenWater nih.gov
Enzyme-coupledNAD(P)HAlcohol Dehydrogenase (ADH)IsopropanolAcetone illinois.edu

Enzymatic Generation of Oxo-acids via Baeyer-Villiger Monooxygenases

Multistep Biotransformation Pathways from Renewable Lipid Feedstocks

Renewable lipid feedstocks, such as vegetable oils, are attractive starting materials for the synthesis of valuable chemicals due to their abundance and biodegradability. Multistep biotransformation pathways, employing a cascade of enzymatic reactions, offer a green and efficient alternative to traditional chemical methods for the production of this compound and related C11 bifunctional compounds.

Derivation from Oleic Acid and Ricinoleic Acid

Oleic acid, a monounsaturated fatty acid abundant in many vegetable oils, and ricinoleic acid, the main component of castor oil, are key precursors for the biocatalytic synthesis of C11 chemicals. researchgate.netsciepublish.com The conversion of these fatty acids typically involves a series of enzymatic steps to introduce and modify functional groups.

A common strategy for the biotransformation of oleic acid involves an initial hydration of the double bond to form 10-hydroxystearic acid. researchgate.net This reaction is catalyzed by oleate (B1233923) hydratases (OhyA). The resulting hydroxy acid can then be oxidized to a keto functional group by an alcohol dehydrogenase (ADH). Subsequently, a Baeyer-Villiger monooxygenase (BVMO) can oxidize the keto acid. researchgate.net The regioselectivity of the BVMO is crucial in determining the final products. For instance, a BVMO from Pseudomonas fluorescens (PfBVMO) can produce 11-(octyloxy)-11-oxoundecanoic acid from 10-ketostearic acid. researchgate.netsciepublish.com

Ricinoleic acid, which naturally contains a hydroxyl group at the C12 position, provides a different starting point. rsc.org Biotransformation of ricinoleic acid can be initiated by an ADH, which oxidizes the hydroxyl group to a ketone, forming 12-ketooleic acid. rsc.org A subsequent Baeyer-Villiger oxidation, catalyzed by a BVMO from Pseudomonas putida, can then yield (E)-11-(heptanoyloxy)undec-9-enoic acid. sciepublish.comrsc.org

Conversion Pathways to C11 Bifunctional Chemicals

The intermediates derived from oleic and ricinoleic acid can be further converted into a variety of C11 bifunctional chemicals through enzymatic or chemo-enzymatic routes. These compounds, which possess two functional groups, are valuable as monomers for the synthesis of polymers like polyamides and polyesters.

Furthermore, multi-enzyme cascades have been designed for the synthesis of 11-aminoundecanoic acid, a monomer for Nylon 11, from ricinoleic acid. rsc.org This pathway involves several enzymes, including an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, an NAD(P)H flavin oxidoreductase, another alcohol dehydrogenase, and an ω-transaminase, demonstrating the versatility of biocatalytic systems in producing a range of C11 bifunctional compounds. rsc.org

FeedstockKey EnzymesIntermediate ProductsFinal C11 Bifunctional Products
Oleic AcidOleate hydratase (OhyA), Alcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (BVMO)10-Hydroxystearic acid, 10-Ketostearic acid, 11-(Octyloxy)-11-oxoundecanoic acidDecanedioic acid
Ricinoleic AcidAlcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (BVMO), Lipase12-Ketooleic acid, (E)-11-(Heptanoyloxy)undec-9-enoic acid, 11-Hydroxyundec-9-enoic acid11-Hydroxyundecanoic acid, 1,11-Undecanedioic acid, 11-Aminoundecanoic acid

Chemical Synthesis of Specialized Oxo-acid Derivatives

While biotransformation offers a sustainable route, chemical synthesis remains a crucial methodology for producing specialized derivatives of oxo-acids that may not be readily accessible through biological pathways. This includes the preparation of halogenated ketone derivatives, which are valuable as chemical probes and intermediates in organic synthesis.

Preparation of Halogenated Ketone Derivatives (e.g., 11-Chloro-10-oxoundecanoic Acid)

A general method for the synthesis of chloromethyl ketone derivatives of fatty acids, including 11-chloro-10-oxoundecanoic acid, has been described. nih.gov This synthetic route provides access to a range of α-chloro ketones. The α-halogenation of ketones can be achieved under acidic conditions, where the reaction proceeds through an enol intermediate. libretexts.org The carbonyl oxygen is first protonated, followed by the removal of an α-hydrogen to form the enol. This nucleophilic enol then reacts with a halogen, such as chlorine, to yield the α-halogenated ketone. libretexts.org

The reactivity of the α-halogen in these compounds is noteworthy. While they are relatively unreactive in S_N1 reactions, they show enhanced reactivity in S_N2 displacement reactions. libretexts.org This property makes them useful synthons for further chemical transformations. For instance, α-bromo ketones can be converted to α,β-unsaturated ketones through dehydrobromination. libretexts.org

The synthesis of other halogenated derivatives, such as 11-bromo-10-oxoundecanoic acid, has also been reported, and these compounds have been used as precursors for the synthesis of terminally located thiazole (B1198619) and oxazole (B20620) derivatives. researchgate.net

Halogenated DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
11-Chloro-10-oxoundecanoic acid60254-74-2C11H19ClO3234.723

Biochemical Pathways and Metabolic Investigations

Exploration of Omega-Oxidation Pathway Involvement

The omega-oxidation (ω-oxidation) pathway represents an alternative route for fatty acid degradation to the more predominant beta-oxidation. acs.org This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. wikipedia.org 11-Oxoundecanoic acid is a key metabolite within this pathway, particularly for medium-chain fatty acids. wikipedia.org The enzymes responsible for ω-oxidation are primarily located in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.org

The process begins with the hydroxylation of the ω-carbon, a reaction catalyzed by cytochrome P450 enzymes, to form a ω-hydroxy fatty acid. wikipedia.org This is followed by the oxidation of the hydroxyl group to an aldehyde, and subsequently, the aldehyde group is oxidized to a carboxylic acid, yielding a dicarboxylic acid. wikipedia.org

This compound serves as a crucial intermediate in the ω-oxidation of undecanoic acid. The pathway proceeds as follows: undecanoic acid is first hydroxylated at the C11 position to form 11-hydroxyundecanoic acid. This alcohol is then oxidized to an aldehyde, yielding this compound. acs.org The final step involves the oxidation of the aldehyde group to a carboxylic acid, resulting in the formation of undecanedioic acid. acs.org This sequence transforms a monocarboxylic fatty acid into a dicarboxylic acid, which can then undergo further metabolism. wikipedia.org

The ω-oxidation pathway, and therefore the generation of this compound, gains importance when the primary fatty acid breakdown pathway, β-oxidation, is impaired. wikipedia.orgnih.gov It provides an alternative mechanism for the cell to process fatty acids, which can be particularly significant under certain physiological or pathological conditions such as starvation or diabetes. nih.gov

A strong metabolic link exists between this compound and its precursor and successor in the ω-oxidation pathway: 11-hydroxyundecanoic acid and undecanedioic acid, respectively. acs.org Studies involving the analysis of metabolites in exhaled breath have demonstrated a significant correlation between the levels of these three compounds. acs.orglipidmaps.org

This strong correlation supports the understanding that these molecules are part of a sequential metabolic cascade. acs.org The tight relationship between these compounds underscores their collective role as markers for ω-oxidation activity. The detection and quantification of this series of molecules can provide insights into the flux through this particular metabolic route. acs.org

Table 1: Correlation Coefficients of ω-Oxidation Metabolites

Metabolite Pair Pearson Correlation Coefficient
11-hydroxyundecanoic acid vs this compound 0.91 acs.org
11-hydroxyundecanoic acid vs undecanedioic acid 0.85 acs.org
This compound vs undecanedioic acid 0.86 acs.org

This table is interactive. Click on the headers to explore the data.

Enzymatic Interplay in Lipid Metabolism

The metabolism of this compound is intrinsically linked to the function of several key enzymes in lipid metabolism. These enzymes catalyze the sequential steps of the ω-oxidation pathway and can be influenced by the presence of this and related oxo-acids.

While direct evidence for this compound as a substrate for fatty acid synthase is limited, its chlorinated derivative, 11-chloro-10-oxoundecanoic acid, has been shown to be an effective inhibitor of fatty acid synthesis in hepatocytes. portlandpress.com This suggests that structurally similar molecules can interact with the enzymes of fatty acid synthesis. The inhibition of cholesterol synthesis by chloromethyl ketone derivatives of fatty acids further points to the potential for these compounds to modulate key lipid biosynthetic pathways. portlandpress.com

The dicarboxylic acid product of the ω-oxidation of undecanoic acid, undecanedioic acid, can be further metabolized via β-oxidation. This process involves Acyl-CoA oxidases. The formation of this compound as a precursor to undecanedioic acid indirectly influences the substrate pool for these enzymes. The efficiency of ω-oxidation, and thus the production of this compound, can therefore impact the subsequent steps of dicarboxylic acid metabolism.

Microbial Metabolic Engineering for Oxo-acid Production

There is growing interest in using microbial systems for the production of valuable chemicals, including oxo-acids. While specific research on the microbial production of this compound is emerging, related studies provide a strong basis for its feasibility. For instance, multi-enzyme cascade systems have been developed in E. coli for the synthesis of ω-amino fatty acids and dicarboxylic acids from vegetable oil-derived precursors. rsc.orgsciepublish.com

These engineered pathways often involve enzymes such as alcohol dehydrogenases and Baeyer-Villiger monooxygenases. sciepublish.com For example, a one-pot chemical-enzyme cascade has been established to synthesize 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. sciepublish.com Such systems highlight the potential for developing microbial cell factories for the targeted synthesis of this compound by carefully selecting and assembling the appropriate enzymatic machinery. The synthesis of ω-oxododecanoic acid methyl ester, a key intermediate for C12 bifunctional compounds, using a thermotolerant NAD+-dependent alcohol dehydrogenase further demonstrates the applicability of biocatalysis in producing long-chain oxo-acids. sciepublish.com

Production of Odd-Chain Fatty Acids in Engineered Microorganisms

The biosynthesis of this compound in microbial systems is not a naturally prominent pathway. Instead, its production is achieved through sophisticated metabolic engineering, primarily in host organisms like Escherichia coli. The strategy hinges on creating a synthetic pathway that first generates an odd-chain fatty acid precursor, undecanoic acid (C11), and subsequently functionalizes its terminal methyl group through a cascade of oxidative reactions.

The foundational step in this process is the engineered production of odd-chain fatty acids (OCFAs). In native fatty acid synthesis (FAS), microorganisms like E. coli predominantly use acetyl-CoA (a C2 molecule) as the starter unit, leading to the synthesis of even-chain fatty acids. To produce odd-chain variants, the FAS machinery must be primed with an odd-chain starter unit, most commonly propionyl-CoA (a C3 molecule). This is typically accomplished by supplementing the fermentation medium with propionate (B1217596) and overexpressing a gene, such as prpE from Salmonella enterica, which encodes a propionyl-CoA synthetase. This enzyme activates the exogenous propionate into propionyl-CoA.

Once propionyl-CoA is available, the cell's native FAS elongates it with malonyl-CoA units. For the synthesis of a C11 fatty acid, one molecule of propionyl-CoA is condensed with four molecules of malonyl-CoA. The resulting undecanoyl-ACP is then cleaved by a thioesterase, such as the truncated 'TesA from E. coli, to release free undecanoic acid. To maximize the accumulation of this precursor, competing metabolic pathways are often disabled. A crucial modification is the knockout of the fadD gene, which encodes an acyl-CoA synthetase, thereby blocking the entry of the newly synthesized fatty acids into the β-oxidation cycle for degradation.

The conversion of undecanoic acid to this compound involves a two-step terminal oxidation cascade, emulating the ω-oxidation pathway.

Terminal Hydroxylation: The first and most critical step is the regioselective hydroxylation of the terminal (ω) carbon of undecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase. A frequently used enzyme for this purpose is CYP153A from Marinobacter aquaeolei, which exhibits a high specificity for the terminal carbon of medium-chain fatty acids. Its expression in the E. coli host transforms undecanoic acid into 11-hydroxyundecanoic acid.

Alcohol Oxidation: The newly formed primary alcohol group on 11-hydroxyundecanoic acid is then oxidized to an aldehyde. This reaction is carried out by an alcohol dehydrogenase (ADH). An example is the AlkJ enzyme from Pseudomonas putida GPo1. This oxidation yields this compound (systematically named 11-oxoundecanal, as the terminal oxo group forms an aldehyde).

In many engineered systems, this compound is a transient intermediate. The host organism's endogenous aldehyde dehydrogenases (ALDHs) can further oxidize the terminal aldehyde group to a carboxylic acid, resulting in the final product, undecanedioic acid (a C11 α,ω-dicarboxylic acid). Therefore, the detection of undecanedioic acid in such systems is direct evidence of the successful formation of its precursor, this compound.

Research by Yim et al. (2016) demonstrated this complete pathway in an engineered E. coli K-12 strain. By co-expressing propionyl-CoA synthetase (prpE), a P450 monooxygenase system (CYP153A-CPR), and an alcohol dehydrogenase (alkJ) in a fadD-deleted background, they successfully produced a mixture of ω-functionalized odd-chain fatty acids from glucose and propionate. While they quantified the more stable precursor (11-hydroxyundecanoic acid) and the final product (undecanedioic acid), their results confirm the integral role of this compound as the key intermediate linking the two.

The table below summarizes the key data from this representative study on the de novo biosynthesis of ω-oxidized C11 fatty acids, a pathway that proceeds directly through this compound.

Host OrganismCarbon SourcesKey Genetic ModificationsTarget ProductsReported Titer (mg/L)Reference
Escherichia coli K-12 W3110Glucose, Propionate
  • ΔfadD (blocks β-oxidation)
  • Overexpression of 'tesA (thioesterase)
  • Overexpression of prpE (propionyl-CoA synthetase)
  • Overexpression of CYP153A-CPR (ω-hydroxylase)
  • Overexpression of alkJ (alcohol dehydrogenase)
  • 11-Hydroxyundecanoic acid & Undecanedioic acid (via this compound intermediate)119.1 (combined C11 products)Yim et al., J Ind Microbiol Biotechnol, 2016

    Enzymatic Catalysis and Biotransformation Studies

    Characterization of Key Enzymes in 11-Oxoundecanoic Acid Biosynthesis and Transformation

    Multi-enzyme cascade reactions are at the heart of converting renewable resources like vegetable oils into valuable bifunctional compounds. rsc.orgsciepublish.com The synthesis of this compound precursors often begins with fatty acids, such as ricinoleic acid or oleic acid, which undergo a series of enzymatic modifications. researchgate.netrsc.org A typical pathway involves the oxidation of a secondary alcohol on the fatty acid chain to a ketone by an alcohol dehydrogenase (ADH), followed by an oxygen insertion adjacent to the carbonyl group by a Baeyer-Villiger monooxygenase (BVMO) to form an ester. rsc.orgnih.gov This ester is then hydrolyzed by a lipase (B570770) to yield the desired products. sciepublish.com

    Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. mdpi.com This catalytic step is crucial and often rate-limiting in the biosynthesis of long-chain dicarboxylic acids and hydroxy fatty acids. researchgate.net The regioselectivity of the BVMO—the specific site of oxygen insertion—is a key determinant of the final product structure. researchgate.netsciepublish.com

    In the context of producing precursors for C11 compounds, BVMOs with "abnormal" regioselectivity are particularly sought after. researchgate.net These enzymes insert the oxygen atom at the more sterically hindered side of the ketone, which is essential for specific biotransformation pathways. For instance, in the conversion of 10-oxostearic acid (derived from oleic acid), different BVMOs can yield different ester products. researchgate.netsciepublish.com The BVMO from Pseudomonas fluorescens (PfBVMO) exhibits this abnormal regioselectivity, producing 11-(octyloxy)-11-oxoundecanoic acid. researchgate.netsciepublish.com In contrast, the BVMO from Pseudomonas putida (PpBVMO) preferentially produces 9-(nonanoyloxy)nonanoic acid. sciepublish.comsciepublish.com

    Key BVMOs studied for these transformations are detailed in the table below.

    Enzyme NameSource OrganismSubstrate(s)Product(s)Key Findings
    PpBVMO Pseudomonas putida KT244012-ketooleic acid11-heptanoyloxyundec-9-enoic acidA key enzyme in multi-enzyme cascades for producing C11 monomers from ricinoleic acid. rsc.orgrsc.org Its stability and expression have been enhanced through protein engineering. rsc.orgrsc.org
    PaBVMO Pseudomonas aeruginosa10-oxostearic acid11-(octyloxy)-11-oxoundecanoic acidExhibits "abnormal" regioselectivity suitable for producing sebacic acid precursors. researchgate.netsciepublish.com
    PfBVMO Pseudomonas fluorescens DSM 5010610-oxostearic acid11-(octyloxy)-11-oxoundecanoic acidOne of the few known BVMOs with "abnormal" regioselectivity for long-chain keto acids. researchgate.net
    CHMO Acinetobacter calcoaceticus NCIMB 9871Cyclohexanone (B45756)ε-caprolactoneA widely applicable BVMO due to its broad substrate profile and high selectivity, often used as a model for studying BVMO mechanisms. mdpi.com

    Structural and functional engineering of these enzymes, particularly PpBVMO, has been a major focus to overcome limitations such as low stability and expression levels in host organisms like E. coli. rsc.orgsciepublish.com

    Alcohol Dehydrogenases (ADHs) are a class of oxidoreductase enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the biosynthetic pathways leading to this compound, NAD(P)+-dependent ADHs catalyze the initial oxidation of a hydroxyl group on the fatty acid backbone to a keto group, which is the substrate for the subsequent BVMO reaction. nih.govnih.gov For example, the transformation of ricinoleic acid (12-hydroxyoleic acid) begins with its oxidation to 12-ketooleic acid, a reaction driven by an ADH. rsc.org

    Several ADHs have been employed in these cascades, including:

    MlADH from Micrococcus luteus: Used in tandem with PpBVMO in recombinant E. coli to convert ricinoleic acid. rsc.orgrsc.org

    ChnD from Acinetobacter sp.: Involved in multi-enzyme systems and also plays a role in cofactor regeneration cycles. rsc.orgrsc.org

    Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds. researchgate.net In the context of this compound synthesis, their primary role is to hydrolyze the ester intermediate generated by the BVMO. For example, after PaBVMO converts 10-oxostearic acid to 11-(octyloxy)-11-oxoundecanoic acid, a lipase cleaves this ester to yield n-octanol and decanedioic acid (sebacic acid). researchgate.netsciepublish.com Similarly, the ester 11-heptanoyloxyundec-9-enoic acid is hydrolyzed by lipases to produce 11-hydroxyundec-9-enoic acid and n-heptanoic acid. sciepublish.com This step is vital for liberating the final desired products from the ester intermediate. The choice of lipase can be critical, as some may exhibit stereoselectivity or have different efficiencies depending on the substrate. researchgate.net

    Biocatalyst Development and Process Optimization

    To move from laboratory-scale synthesis to industrial application, significant efforts have been directed towards developing robust biocatalysts and optimizing the reaction environment. Key challenges include the poor stability and low functional expression of enzymes like BVMOs in heterologous hosts, as well as product inhibition that can limit reaction yields. sciepublish.comsciepublish.com

    Protein engineering has been a powerful tool to improve the properties of key enzymes, particularly BVMOs. Several strategies have proven effective:

    Site-Directed Mutagenesis : Cysteine residues are prone to oxidation, which can lead to enzyme inactivation. Replacing a vulnerable cysteine with a less reactive amino acid, such as leucine (B10760876) (e.g., the C302L mutation in PpBVMO), has been shown to enhance the enzyme's resistance to oxidative stress and improve its stability. rsc.org

    Fusion with Solubility Tags : The functional expression of BVMOs in E. coli can be low due to protein misfolding and aggregation. Fusing the enzyme to a highly soluble protein partner, such as Maltose-Binding Protein (MBP), can significantly increase the levels of soluble, active enzyme. rsc.orgsciepublish.com The MBP tag not only improves solubility but can also enhance the catalytic efficiency and stability of the fused BVMO. sciepublish.com

    Addition of Peptide Tags : Fusing a short, charged peptide tag, like the hexaglutamate (E6) tag, to a BVMO was found to improve its functional expression and structural stability. rsc.orgsciepublish.com

    These strategies can be combined for synergistic effects. For example, an engineered PpBVMO featuring an N-terminal MBP tag, an E6-tag, and the C302L mutation (MBP-E6BVMOC302L) resulted in a significant increase in soluble expression and a 1.3-fold higher product conversion compared to the enzyme with only the E6-tag and mutation. rsc.orgrsc.orgsciepublish.com

    Engineering StrategyTarget EnzymeOutcomeReference
    C302L MutationPpBVMOStrengthened resistance to oxidants, improved stability. rsc.org
    Fusion with E6-tagPpBVMOImproved functional expression and structural stability. rsc.orgsciepublish.com
    Fusion with MBP tagPpBVMO (with E6-tag and C302L)Significantly increased soluble expression and catalytic efficiency. rsc.orgsciepublish.com

    A major bottleneck in whole-cell biocatalysis can be the toxicity or inhibition caused by high concentrations of substrates or products. sciepublish.comsciepublish.com In the multi-enzyme synthesis of 11-aminoundecanoic acid from ricinoleic acid, substrate inhibition became apparent at concentrations above 10 mM, hindering the cascade reaction. rsc.org

    To overcome this limitation, In Situ Product Recovery (ISPR) , also known as extractive fermentation, has been successfully implemented. arcjournals.org This strategy involves the continuous removal of an inhibitory compound from the reaction medium as it is formed or added. nih.gov For the biotransformation of ricinoleic acid, various adsorbent resins were screened for their ability to bind the substrate. The resin SP825 was found to have the highest adsorption effect. rsc.org By adding this resin to the one-pot multi-enzyme system, the inhibitory effect of the substrate was mitigated. This approach led to a remarkable 640-fold increase in the final product concentration, achieving 232 mM of 11-aminoundecanoic acid from 300 mM of ricinoleic acid. rsc.org Similarly, the addition of adsorbent resins was used to mitigate the inhibitory effects of n-heptanoic acid, a by-product of ester hydrolysis. sciepublish.com

    Research Applications of 11 Oxoundecanoic Acid and Its Derivatives

    Precursors for Polymer Synthesis and Advanced Materials Science

    The long carbon chain of 11-oxoundecanoic acid makes it an attractive building block for the synthesis of polymers and advanced materials. Its functional groups can be readily converted into other reactive moieties, enabling the production of a variety of monomers for polymerization.

    Monomers for Polyamide Production (e.g., 11-Aminoundecanoic Acid for Nylon 11)

    A primary application of this compound derivatives is in the production of polyamides, most notably Nylon 11. The precursor for Nylon 11 is 11-aminoundecanoic acid, which can be synthesized from this compound. nih.gov This process typically involves the conversion of the oxo (keto) group into an amino group through reactions like reductive amination.

    11-Aminoundecanoic acid is a bifunctional monomer with an amine group at one end and a carboxylic acid group at the other. wikipedia.org This structure allows it to undergo polycondensation to form the long polymer chains of Nylon 11. wikipedia.org The production of 11-aminoundecanoic acid from renewable resources, such as castor oil, is of significant interest as it provides a more sustainable alternative to petroleum-based monomers. rsc.orgrsc.org The resulting Nylon 11 is a high-performance bioplastic known for its excellent flexibility, dimensional stability, and impact resistance. sciepublish.com

    Multi-enzyme cascade systems are being explored to produce ω-amino fatty acids, like 11-aminoundecanoic acid, from vegetable oil precursors in an environmentally friendly manner. rsc.org For instance, ricinoleic acid from castor oil can be converted to 11-aminoundecanoic acid through a series of enzymatic reactions. rsc.orgrsc.org These biocatalytic methods are advantageous as they often operate under mild conditions and can exhibit high selectivity, reducing the need for harsh chemicals and complex purification steps. rsc.org

    Derivative Application Significance
    11-Aminoundecanoic acidMonomer for Nylon 11Production of a high-performance, bio-based polyamide with excellent mechanical properties. wikipedia.orgsciepublish.com
    11-Hydroxyundecanoic acidIntermediate in synthesisCan be converted to 11-aminoundecanoic acid for polymer production. nih.gov

    Building Blocks for Tailored Polymeric Architectures

    Beyond Nylon 11, this compound and its derivatives serve as foundational molecules for creating more complex and tailored polymeric structures. The ability to modify both the ketone and carboxylic acid functionalities allows for the synthesis of polymers with specific properties and architectures.

    For example, the carboxylic acid group can be esterified with various alcohols to introduce different side chains, influencing the polymer's solubility, thermal properties, and crystallinity. Derivatives such as 11-methoxy-11-oxoundecanoic acid and 11-(tert-butoxy)-11-oxoundecanoic acid are examples of such modifications that can be used in the synthesis of specialized polymers and bioactive molecules. musechem.comambeed.comchemscene.com

    Furthermore, the ketone group can participate in various reactions to create branched or cross-linked polymers. This versatility makes this compound a valuable tool for materials scientists seeking to design polymers with precisely controlled structures and functions for applications in fields like drug delivery, tissue engineering, and advanced coatings.

    Biochemical Probes for Enzyme Activity and Metabolic Pathway Elucidation

    The structural similarity of this compound and its derivatives to endogenous fatty acids allows them to act as probes and inhibitors in biochemical studies, particularly in the investigation of enzyme function and metabolic pathways.

    Design and Application as Covalent Enzyme Inhibitors

    Derivatives of this compound have been synthesized and utilized as covalent enzyme inhibitors. nih.gov Covalent inhibitors form a stable, often irreversible bond with their target enzyme, which can be particularly useful for studying enzyme mechanisms and for therapeutic applications. domainex.co.uknsf.gov

    For instance, chloromethyl ketone derivatives of fatty acids, including 11-chloro-10-oxoundecanoic acid, have been developed as covalent inhibitors of acetoacetyl-CoA thiolase. nih.gov These inhibitors work by having their electrophilic "warhead" react with a nucleophilic residue, such as a cysteine, in the active site of the target protein. nih.govdomainex.co.uk The length of the fatty acid chain plays a crucial role in the inhibitor's binding affinity, with longer chains often leading to increased potency. nih.gov

    Investigation of Inhibitory Effects on Cholesterol and Fatty Acid Biosynthesis Pathways

    Research has shown that derivatives of this compound can inhibit key enzymes in the biosynthesis of cholesterol and fatty acids. nih.gov These pathways are critical for cellular function, and their dysregulation is implicated in various diseases. frontiersin.orgmdpi.com

    Specifically, chloromethyl ketone derivatives of fatty acids have been demonstrated to inhibit cholesterol synthesis in hepatocytes. nih.gov This inhibition is attributed to their action on enzymes like acetoacetyl-CoA thiolase, which is an early and essential step in the cholesterol biosynthesis pathway. nih.gov Similarly, these compounds have been found to be effective inhibitors of fatty acid synthesis. nih.govnih.gov The ability to inhibit these pathways makes such compounds valuable research tools for understanding lipid metabolism and for the potential development of new therapeutic agents. nih.govmdpi.com

    Derivative Target Enzyme/Pathway Research Finding
    11-Chloro-10-oxoundecanoic acidAcetoacetyl-CoA thiolaseCovalent inhibitor with potency dependent on chain length. nih.gov
    Chloromethyl ketone derivativesCholesterol BiosynthesisInhibit cholesterol synthesis in hepatocytes. nih.gov
    Chloromethyl ketone derivativesFatty Acid SynthesisEffective inhibitors of fatty acid synthesis. nih.gov

    Development of Complex Organic Molecules with Research Interest

    The versatile chemical nature of this compound makes it a useful starting material for the synthesis of more complex organic molecules with specific research applications.

    For example, ozonolysis of vaccenic acid, a rare fatty acid, yields this compound and heptanal, a reaction used in structural elucidation. openstax.org This demonstrates its utility as a marker in the chemical analysis of larger biomolecules.

    Furthermore, derivatives of this compound are used in the synthesis of specialized molecules. For instance, 11-bromo-10-oxoundecanoic acid has been reacted with thiourea (B124793) and acetamide (B32628) to create terminal thiazole (B1198619) and oxazole (B20620) derivatives, which are heterocyclic compounds with potential applications in medicinal chemistry. researchgate.net Additionally, ester derivatives like 11-(benzyloxy)-11-oxoundecanoic acid and 11-cholesteroxy-11-oxoundecanoic acid serve as intermediates in the synthesis of complex lipids and other targeted molecules for research. ufl.educhemscene.com

    Synthesis of Tricyclic Ring Systems Incorporating Oxo and Hydroxy Functionalities

    The long carbon backbone of this compound, featuring functional groups at both ends, presents a versatile scaffold for the synthesis of complex cyclic and polycyclic molecules. Researchers have explored its potential in constructing intricate tricyclic ring systems that embed both oxo (ketone) and hydroxy (alcohol) functionalities. These structures are of interest due to their potential applications in medicinal chemistry and materials science, where the rigid, three-dimensional architecture can impart specific biological activities or physical properties.

    The general strategy for constructing such systems from a linear precursor like this compound involves a series of intramolecular cyclization reactions. The formation of a lactone (a cyclic ester) is a common initial step, achieved through the cyclization of a hydroxy acid. tutorchase.comthieme-connect.de This requires the reduction of the native ketone at the C-11 position to a hydroxyl group, creating a ω-hydroxy carboxylic acid that can undergo intramolecular esterification to form a large-ring macrolactone.

    To build a tricyclic system, additional functional groups must be introduced along the carbon chain to serve as handles for subsequent ring closures. The introduction of vicinal diols (two hydroxyl groups on adjacent carbons) or other spaced-out hydroxyl groups onto the fatty acid chain is a key preliminary step. nih.gov These new hydroxy groups, along with the terminal carboxyl group and the original oxo/hydroxy group, can then be selectively reacted to form fused or bridged ring systems.

    A notable example of a complex tricyclic system derived from a related undecanoic acid derivative is (9R)-11-{(2'S, 8'S,10'R, 11'S) -2', 8'-dihydroxy-7'-oxo-11' - [(Z) -2-pentenyl] -9'- oxa-4'-azatricyclo [6.3.1.01,5]dodec-5'-en-10'yl}-9-hydroxy-10-oxoundecanoic acid. researchgate.netgoogle.com This molecule, synthesized from a 9-hydroxy-10-oxoundecanoic acid precursor, features a highly substituted tricyclic system attached to the fatty acid backbone. The tricyclic core itself contains a dihydroxy and an oxo functionality, demonstrating the feasibility of creating such densely functionalized polycyclic structures from long-chain fatty acid derivatives.

    The synthesis of these systems often requires a multi-step approach involving protection-deprotection strategies to ensure that the correct functional groups react in a controlled sequence. The following table outlines a representative synthetic approach to a hypothetical tricyclic lactone, illustrating the key transformations involved.

    Table 1: Hypothetical Synthesis of a Tricyclic Lactone from this compound
    StepReactionStarting MaterialKey ReagentsProductFunctionality Change
    1Diol FormationThis compoundOsmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO)5,6-Dihydroxy-11-oxoundecanoic acidIntroduction of two hydroxyl groups
    2Ketone Reduction5,6-Dihydroxy-11-oxoundecanoic acidSodium borohydride (B1222165) (NaBH₄)5,6,11-Trihydroxyundecanoic acidConversion of ketone to hydroxyl group
    3Macrolactonization5,6,11-Trihydroxyundecanoic acid2,4,6-Trichlorobenzoyl chloride, Triethylamine (TEA), DMAP5,6-Dihydroxy-oxacyclododecan-2-oneFormation of a 12-membered lactone ring
    4Second Ring Closure (Acetal Formation)5,6-Dihydroxy-oxacyclododecan-2-oneAcetone, p-Toluenesulfonic acid (p-TSA)Tricyclic Acetal-LactoneFormation of a second, fused five-membered acetal (B89532) ring
    5Third Ring Closure (Etherification)Tricyclic Acetal-LactoneTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)Bridged Tricyclic Ether-LactoneFormation of a third, bridged ether ring incorporating the remaining hydroxyl group

    This synthetic sequence demonstrates how the functional groups of a modified this compound derivative can be manipulated to build up a complex tricyclic architecture. The initial lactonization creates a large ring, which then serves as a template for subsequent intramolecular reactions to form smaller, fused, or bridged rings, ultimately yielding a rigid structure containing the desired oxo (as part of the lactone) and hydroxy (protected or reacted) functionalities. The development of such synthetic routes is crucial for accessing novel molecular frameworks for further scientific investigation. mdpi.com

    Advanced Analytical Methodologies in Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    While mass spectrometry is invaluable for detection and initial characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. hyphadiscovery.comjchps.com NMR provides detailed information about the carbon-hydrogen framework of a compound, allowing for the definitive assignment of its structure. hyphadiscovery.com A comprehensive NMR analysis typically involves a suite of experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra. hyphadiscovery.com This combination allows chemists to map out proton and carbon positions and their connectivity through chemical bonds.

    Published, experimentally-derived NMR data specifically for 11-oxoundecanoic acid is limited in the literature. However, its expected spectral characteristics can be predicted based on the known spectra of undecanoic acid and the influence of the aldehyde functional group at the C-11 position. bmrb.io The aldehyde proton (CHO) at C-11 is expected to produce a distinct triplet in the ¹H NMR spectrum around δ 9.7-9.8 ppm. In the ¹³C NMR spectrum, the C-11 aldehyde carbon would appear significantly downfield, typically around δ 202-203 ppm, while the C-1 carboxylic acid carbon would be found around δ 179-180 ppm. The remaining methylene (B1212753) carbons in the aliphatic chain would have chemical shifts similar to those in undecanoic acid.

    Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
    Atom PositionPredicted ¹H Chemical Shift (ppm, Multiplicity)Predicted ¹³C Chemical Shift (ppm)
    1-~180.0 (Carboxylic Acid)
    2~2.35 (t)~34.1
    3~1.63 (p)~24.7
    4-8~1.2-1.4 (m)~29.1-29.4
    9~1.63 (p)~22.1
    10~2.42 (t)~43.9
    11~9.77 (t)~202.8 (Aldehyde)

    Note: Predicted values are based on standard chemical shift increments and data from similar structures like undecanoic acid and other terminal aldehydes. The solvent is assumed to be CDCl₃. Multiplicity: t = triplet, p = pentet, m = multiplet.

    Theoretical and Computational Approaches

    In Silico Prediction of Enzymatic Pathways

    Computational software plays a pivotal role in predicting and analyzing the enzymatic pathways involved in the metabolism of fatty acids like 11-oxoundecanoic acid. Tools such as CAVER and PELE are instrumental in understanding how substrates access buried active sites within enzymes and the dynamics of their binding.

    CAVER Software Applications:

    The accessibility of an enzyme's active site is a critical determinant of its substrate specificity and catalytic efficiency. For enzymes involved in fatty acid metabolism, such as cytochrome P450s, the active site is often buried deep within the protein structure. CAVER is a widely used software for identifying and characterizing tunnels and channels in macromolecular structures. caver.cznih.govnih.gov By analyzing static protein structures or trajectories from molecular dynamics simulations, CAVER can map the potential pathways for substrates like this compound to enter the active site and for products to exit.

    Studies on cytochrome P450 enzymes that metabolize fatty acids have utilized CAVER to identify key substrate access and product egress channels. caver.cz For instance, analysis of cytochrome P450 2B1 has revealed the presence of tunnels that are crucial for its function. caver.cz The software can provide detailed geometric and physicochemical properties of these tunnels, such as their length, width (bottleneck radius), and the amino acid residues lining the pathway. This information is vital for understanding how the size and shape of the substrate, in this case, a medium-chain dicarboxylic acid, influences its ability to traverse the tunnel and reach the catalytic center. Molecular dynamics simulations of a cytochrome P450 from Tepidiphilus thermophilus (P450-TT), which can act on fatty acids, have shown how its substrate-binding channel can open, a process that can be visualized and analyzed using tools like CAVER. nih.govnih.gov

    The table below summarizes representative findings from CAVER analyses on enzymes relevant to fatty acid metabolism.

    Enzyme FamilySubstrate TypeKey Findings from CAVER Analysis
    Cytochrome P450Fatty AcidsIdentification of multiple substrate access and product egress tunnels. The geometry of the narrowest part of the tunnel (bottleneck) is a key determinant of substrate specificity.
    Haloalkane DehalogenaseHalogenated AlkanesAnalysis of molecular dynamics trajectories revealed tunnels that are closed in static crystal structures, highlighting the importance of protein dynamics for substrate transport. nih.govnih.gov

    PELE Software Applications:

    While CAVER helps to identify the "roads" for substrate access, the Protein Energy Landscape Exploration (PELE) software provides insights into the thermodynamics and kinetics of a ligand's journey along these paths. PELE is a Monte Carlo-based method that can simulate the binding and unbinding of ligands to proteins, exploring the energy landscape of these processes.

    Molecular Docking and Simulation Studies of Enzyme-Substrate Interactions

    Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and its target enzyme at an atomic level.

    Cytochrome P450 Interactions:

    The initial and rate-limiting step in the omega-oxidation of fatty acids is catalyzed by cytochrome P450 enzymes, particularly those from the CYP4A and CYP4F subfamilies. Molecular docking studies can predict the preferred binding orientation of a substrate within the enzyme's active site. For instance, a homology model of human CYP4A11 was used to perform docking studies with lauric acid, a medium-chain fatty acid. nih.gov These studies, combined with molecular dynamics simulations, revealed that the sterically restricted active site of CYP4A11 forces the fatty acid to bind in an orientation that positions its terminal (omega) carbon closest to the reactive heme iron, thus favoring omega-hydroxylation. nih.gov Similar studies could be extrapolated to predict the binding mode of this compound to CYP4A11 and other relevant CYP4F enzymes. The binding energy, a measure of the affinity between the enzyme and substrate, can also be calculated from these docking studies.

    The table below presents hypothetical binding affinities and key interacting residues for undecanoic acid with relevant cytochrome P450 enzymes, based on the principles derived from existing studies.

    EnzymeLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
    CYP4A11Undecanoic Acid-7.5Hydrophobic residues lining the active site pocket, Arginine (for carboxylate interaction)
    CYP4F2Undecanoic Acid-7.2Phenylalanine, Leucine (B10760876), Valine

    Alcohol Dehydrogenase Interactions:

    Following hydroxylation by cytochrome P450, the resulting omega-hydroxy fatty acid is further oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. Molecular dynamics simulations have been employed to study the conformational dynamics and ligand binding in alcohol dehydrogenases. ki.se These simulations can provide insights into the flexibility of the enzyme's active site and how it accommodates substrates of varying sizes and chemical properties. ki.se

    In silico studies of alcohol dehydrogenase from Synechocystis sp. PCC 6803 have used molecular docking to investigate the interactions with various substrates and coenzymes. researchgate.net Such approaches could be used to model the interaction of 11-hydroxyundecanoic acid (the product of CYP action on undecanoic acid and the substrate for ADH) within the active site of relevant alcohol dehydrogenases. Key interactions would likely involve hydrogen bonding between the hydroxyl group of the substrate and polar residues in the active site, as well as hydrophobic interactions between the aliphatic chain of the substrate and nonpolar residues. The binding energy for such interactions can be estimated through docking calculations, as has been done for other phytochemicals with alcohol dehydrogenase. nih.gov

    Further molecular dynamics simulations can then be used to assess the stability of the enzyme-substrate complex over time and to observe any conformational changes that may occur upon substrate binding. These computational approaches provide a detailed and dynamic picture of the molecular recognition events that are fundamental to the enzymatic metabolism of this compound.

    Future Research Directions in 11 Oxoundecanoic Acid Chemistry

    Innovative Biocatalytic System Design for Sustainable Production

    The shift towards green chemistry has placed a strong emphasis on biocatalysis for the synthesis of specialty chemicals. researchgate.net Future research is focused on designing novel and efficient biocatalytic systems to produce 11-oxoundecanoic acid and its derivatives sustainably. A key area of development is the use of whole-cell biocatalysts, such as genetically engineered strains of Escherichia coli and Yarrowia lipolytica, which can house complex multi-enzyme pathways. researchgate.netrsc.org These systems offer the advantage of performing multiple reaction steps in a single pot, thereby increasing efficiency and reducing downstream processing costs. rsc.org

    Biocatalytic StrategyKey Enzymes InvolvedPotential AdvantagesResearch Focus
    Engineered Whole-Cell Biocatalysts (e.g., E. coli)Cytochrome P450 Monooxygenases, Alcohol Dehydrogenases, Baeyer-Villiger MonooxygenasesContains complete multi-step pathways; cofactor regeneration is handled internally.Improving host tolerance to substrates/products; enhancing enzyme expression and stability. researchgate.netrsc.org
    Multi-Enzyme Cascade SystemsLipases, Hydratases, Dehydrogenases, TransaminasesHigh conversion rates and product specificity; one-pot synthesis reduces processing steps.Optimizing enzyme ratios and reaction conditions; minimizing intermediate inhibition. rsc.org
    Immobilized Enzyme BioreactorsIsolated and purified enzymes (e.g., P450s, Dehydrogenases)Enhanced enzyme stability and reusability; continuous processing capabilities.Developing robust immobilization techniques; improving mass transfer limitations. researchgate.net

    Expansion of Bio-based Chemical Feedstock Utilization

    A critical direction for future research is the diversification of renewable feedstocks for producing this compound. The reliance on petroleum-based precursors is unsustainable, and attention is turning towards abundant, non-food biomass. ulprospector.com Vegetable oils, rich in fatty acids like oleic acid and ricinoleic acid, have already been identified as promising starting materials for chemoenzymatic synthesis routes that lead to related compounds such as 11-hydroxyundecanoic acid and 1,11-undecanedioic acid. rsc.orgrsc.orgsciepublish.com

    Future work will likely focus on utilizing less refined and more heterogeneous feedstocks, such as agricultural residues, forestry waste, and other forms of lignocellulosic biomass. foundationfar.orgicast.org.uk Developing robust biocatalysts that can efficiently convert the fatty acids present in these complex mixtures into valuable chemical building blocks is a key challenge. This approach aligns with the principles of a circular bioeconomy by transforming low-value waste streams into high-value chemicals, thereby reducing environmental impact and improving the economic viability of biomanufacturing. icast.org.ukpeference.eu

    Feedstock CategorySpecific ExamplesKey Precursor MoleculesResearch Objective
    Vegetable OilsCastor oil, Olive oilRicinoleic acid, Oleic acidOptimize enzymatic pathways for direct conversion to C11 derivatives. rsc.orgrsc.org
    Agricultural ResiduesCorn stover, Rice strawLignocellulose, plant-based lipidsDevelop efficient pre-treatment and hydrolysis methods to release fermentable sugars and fatty acids. foundationfar.org
    Waste StreamsUsed cooking oils, animal fatsMixed medium- and long-chain fatty acidsEngineer enzymes with broad substrate specificity to handle feedstock variability. icast.org.uk
    Alternative BiomassAlgae, SeaweedUnique fatty acid profilesExplore novel metabolic pathways for converting algal lipids into target chemicals. icast.org.uk

    Deeper Mechanistic Understanding of Enzymatic Transformations

    The biotransformation of undecanoic acid to this compound is a key step in its synthesis from fatty acid precursors. This conversion is primarily achieved through the ω-oxidation pathway, a metabolic process that occurs in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.org A deeper understanding of the enzymes involved in this pathway is crucial for optimizing biocatalytic systems. The initial and rate-limiting step is catalyzed by cytochrome P450 (CYP) monooxygenases, specifically those from the CYP4A and CYP4F subfamilies, which hydroxylate the terminal (ω) carbon of the fatty acid. wikipedia.orgwikipedia.orgresearchgate.net

    This reaction requires NADPH and molecular oxygen to introduce a hydroxyl group, forming 11-hydroxyundecanoic acid. wikipedia.orgresearchgate.net Subsequently, this alcohol is oxidized to an aldehyde—this compound—by an alcohol dehydrogenase. wikipedia.org Further oxidation by an aldehyde dehydrogenase yields the corresponding dicarboxylic acid, α,ω-undecanedioic acid. wikipedia.orgresearchgate.net Future research will focus on the structural and functional characterization of these enzymes to elucidate the factors controlling their substrate specificity and catalytic efficiency. nih.gov Understanding the electron transfer mechanisms from redox partners to the P450 enzymes and the precise control of the oxidation state is essential for engineering more effective and selective biocatalysts. nih.gov

    StepReactionEnzyme ClassMechanistic Question for Future Research
    1. HydroxylationUndecanoic acid → 11-Hydroxyundecanoic acidCytochrome P450 Monooxygenase (e.g., CYP4A family)What structural features determine the chain-length specificity and regioselectivity of ω-hydroxylation? wikipedia.orgresearchgate.net
    2. Oxidation to Aldehyde11-Hydroxyundecanoic acid → this compoundAlcohol Dehydrogenase (ADH)How can the kinetics of ADH be modulated to prevent the accumulation of potentially toxic intermediates? wikipedia.org
    3. Oxidation to DiacidThis compound → α,ω-Undecanedioic acidAldehyde Dehydrogenase (ALDH) or Cytochrome P450What controls the partitioning between the ALDH pathway and further P450-mediated oxidation? wikipedia.orgnih.gov

    Novel Applications in Materials Science and Biochemical Research

    The bifunctional nature of this compound, possessing both a terminal aldehyde and a carboxylic acid group, makes it a valuable building block for chemical synthesis. A significant area for future applications lies in materials science, particularly in the production of bio-based polymers. Through further transformations, this compound serves as a precursor to monomers like 11-aminoundecanoic acid and 1,11-undecanedioic acid, which are essential for synthesizing polyamides such as Nylon-11. rsc.orgsciepublish.com Research is directed towards developing efficient and scalable conversion processes from this compound to these polymer monomers, contributing to the development of sustainable plastics and fibers. researchgate.netpeference.eu

    In biochemical research, derivatives of this compound are being explored as molecular probes and enzyme inhibitors. For instance, a synthesized derivative, 11-chloro-10-oxoundecanoic acid, has been shown to act as a covalent inhibitor of acetoacetyl-CoA thiolase, an important enzyme in cholesterol and fatty acid biosynthesis. portlandpress.com This highlights the potential for designing novel inhibitors based on the this compound scaffold for metabolic studies. Furthermore, its role as a chemical intermediate for synthesizing other bioactive molecules is an active area of investigation, with related compounds being used in drug discovery and medicinal chemistry. musechem.com

    Application AreaSpecific UseRationaleFuture Research Goal
    Materials SciencePrecursor for Polyamide (Nylon) MonomersProvides the C11 carbon backbone for monomers like 11-aminoundecanoic acid. rsc.orgsciepublish.comDevelop high-yield catalytic routes (biocatalytic or chemical) for monomer synthesis.
    Materials ScienceComponent in Bio-based Polyesters and CopolymersThe two functional groups allow for incorporation into polymer chains, potentially modifying properties.Investigate the impact of incorporating C11 oxo-diacids on polymer thermal and mechanical properties. mdpi.com
    Biochemical ResearchEnzyme Inhibition StudiesThe reactive aldehyde group can be modified to create covalent inhibitors for specific enzymes. portlandpress.comSynthesize a library of derivatives to probe the active sites of enzymes in metabolic pathways.
    Biochemical ResearchIntermediate for Bioactive Molecule SynthesisServes as a versatile scaffold for chemical modifications in drug discovery. musechem.comExplore its use in the synthesis of novel lipid-related signaling molecules or metabolic probes.

    Q & A

    Q. What are the challenges in detecting this compound in complex matrices (e.g., exhaled breath condensate)?

    • Methodological Answer : Matrix effects (e.g., salts, proteins) can suppress ionization in MS. Mitigate this via solid-phase extraction (SPE) or dilute-and-shoot approaches with high-resolution MS (HRMS). Use tandem MS (MS/MS) for specificity in low-abundance detection .

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